molecular formula C7H16Cl2N2 B6191217 rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans CAS No. 2648902-21-8

rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans

Cat. No.: B6191217
CAS No.: 2648902-21-8
M. Wt: 199.1
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Description

rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its two nitrogen atoms and a methyl group attached to a bicyclo[4.2.0]octane framework, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclization of a suitable diamine with a methylating agent under controlled conditions.

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents like dichloromethane or ethanol are often used, and the reaction temperature is maintained at a moderate level to ensure the stability of the intermediates.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or other products.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Biology: In biological research, the compound is studied for its potential interactions with enzymes and receptors. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of various biological processes.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, binding to a receptor may activate or inhibit downstream signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane dihydrochloride and rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octan-3-one share structural similarities with the target compound.

    Uniqueness: The presence of the methyl group and the specific configuration of the bicyclic structure confer unique chemical and biological properties to rac-(1R,6R)-2-methyl-2,5-diazabicyclo[420]octane dihydrochloride, trans

Properties

CAS No.

2648902-21-8

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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